molecular formula C20H20O5 B1246152 (2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone CAS No. 192572-93-3

(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone

Cat. No.: B1246152
CAS No.: 192572-93-3
M. Wt: 340.4 g/mol
InChI Key: GKOWEQNADRJYIA-HNNXBMFYSA-N
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Description

“(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a type of flavanone, a subclass of chemical entities . It is a chemical compound found in the taxon Monotes engleri . The compound has a mass of 370.141638424 dalton .


Synthesis Analysis

The synthesis of flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a complex process. A review article on natural and synthetic flavonoid derivatives as potential tyrosinase inhibitors provides some insights into the synthesis process .


Molecular Structure Analysis

The molecular structure of this flavanone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . The chemical formula is C₂₁H₂₂O₆ . The compound has a canonical SMILES representation as O=C1C2=C (O)C (=C (O)C=C2OC (C3=CC=C (O)C (OC)=C3)C1)C (C=C) (C)C .


Physical and Chemical Properties Analysis

The physical and chemical properties of “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” include a net charge of 0, an average mass of 356.374, and a mono-isotopic mass of 356.12599 .

Scientific Research Applications

Tyrosinase Inhibition

(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone, a prenylated flavanone, exhibits inhibitory effects on tyrosinase activity. This was demonstrated in a study where compounds from Dalea boliviana roots were evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in skin pigmentation disorders or cosmetic products (Peralta, Ortega, Agnese, & Cabrera, 2011).

Antimicrobial Activity

Research on prenylated flavanones from Eriosema chinense roots has demonstrated antimicrobial activity against yeast, gram-positive and gram-negative bacteria. The presence of free phenolic OH groups and lipophilic prenyl groups in these compounds are crucial for potent antimicrobial properties (Thongnest, Lhinhatrakool, Wetprasit, Sutthivaiyakit, & Sutthivaiyakit, 2013).

Antioxidant Properties

Compounds isolated from Eriosema chinense, including prenylated flavanones, have shown strong radical scavenging properties. The study suggests that the antioxidant activity is primarily due to the presence of free phenolic OH groups (Thongnest et al., 2013).

Cytotoxic Effects

Several prenylated flavanones isolated from plants like Monotes engleri have displayed cytotoxic activity against various human cancer cell lines. This indicates potential research avenues in cancer treatment (Seo et al., 1997).

Anti-inflammatory Properties

Prenylated flavanones from plants such as Tephrosia pulcherrima have been studied for their antimicrobial properties. Additionally, their structure and potential anti-inflammatory activities have been highlighted in various studies, suggesting their potential use in treating inflammatory diseases (Ganapaty, Srilakshmi, Pannakal, & Laatsch, 2008).

Staphylococcus Aureus Inhibition

Novel synthesized flavanones bearing iso-pentenyl side chains have shown inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains, indicating potential applications in antibacterial therapies (Xu, Li, He, Zhao, & Huo, 2013).

Mechanism of Action

Flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” have been found to exhibit neuroprotective effects . They have been tested in an in vitro pre-clinical Alzheimer’s Disease model, where they showed a neuroprotective effect against 3xTg-AD ACM . The flavonoid-mediated regulation of GSK-3β-mediated tau phosphorylation has been reported .

Future Directions

Flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” have potential applications in the development of future drug therapies for Alzheimer’s Disease . They could be used as precursors in the design of new treatments .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-20(2,3)18-14(23)10-16-17(19(18)24)13(22)9-15(25-16)11-5-7-12(21)8-6-11/h4-8,10,15,21,23-24H,1,9H2,2-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOWEQNADRJYIA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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